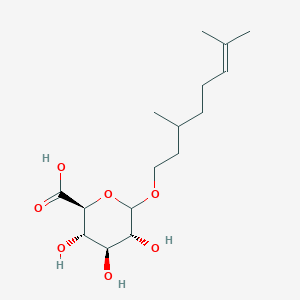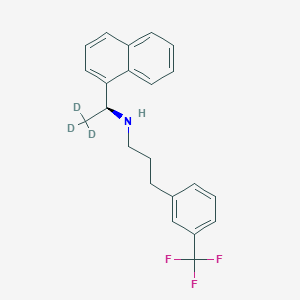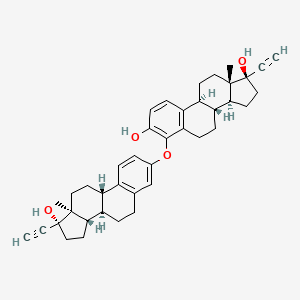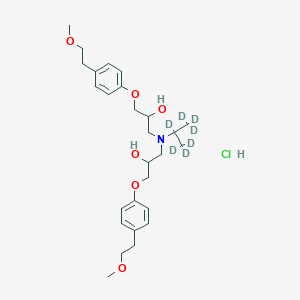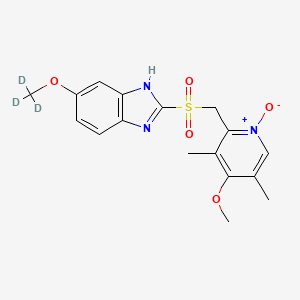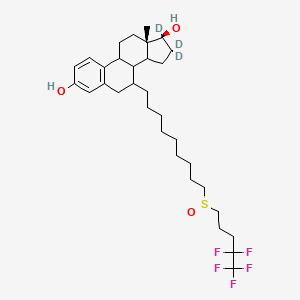![molecular formula C21H23D5O2 B1165208 (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1165208.png)
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 6533-00-2 (unlabeled)
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
- The compound demonstrates its utility in crystallography, aiding in the understanding of molecular structures, as seen in studies of similar steroidal compounds. For example, crystal structure analysis of closely related compounds has provided insights into the conformations of various steroidal rings, which is fundamental in understanding the chemical behavior and interactions of these compounds (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Chemical Synthesis and Modifications
- The compound's relevance is evident in chemical synthesis and modification research. Its structure has been pivotal in synthesizing various steroidal derivatives, providing a basis for developing new chemical entities with potential applications in medicinal chemistry and material science. Studies on similar steroidal frameworks have explored various chemical modifications to alter their properties for specific applications (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Nanotechnology
- This compound is instrumental in nanotechnology, particularly in creating nanoparticles for medical and industrial applications. Research in this area has focused on developing nanoparticles with specific properties, such as size and toxicity, for targeted applications (Морозов, Чистяков, Утехина, Астахова, Гончаров, Сергеева, & Сергеев, 2015).
Medicinal Applications
- In medicinal research, derivatives of this compound have shown potential in developing therapeutics. For instance, its structural analogs have been studied for antimicrobial and antitumor activities, suggesting its potential as a precursor in synthesizing drugs with these properties (Shaheen, Ali, Rosario, & Shah, 2014).
Molecular Docking Studies
- The compound also finds application in molecular docking studies, particularly in understanding protein-ligand interactions. This is crucial in drug development, where understanding how different molecules bind to specific proteins can inform the design of new drugs (Olushola-Siedoks, Igbo, Asieba, Damola, & Igwe, 2020).
Organic Synthesis
- Additionally, this compound is significant in the field of organic synthesis. It serves as a building block in synthesizing various organic compounds, which can be used in developing new materials or as intermediates in pharmaceutical synthesis (Schotes & Mezzetti, 2010).
Propiedades
Nombre del producto |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
|---|---|
Fórmula molecular |
C21H23D5O2 |
Peso molecular |
317.48 |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i1D3,3D2 |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



